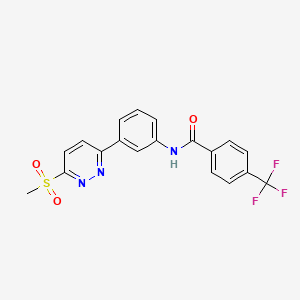

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

There is a study that identifies a compound with a similar structure, 4-acrylamido-N-(pyridazin-3-yl)benzamide, as a potential anti-COVID-19 compound. The study uses DFTB, molecular docking, and molecular dynamics to analyze the compound’s interactions with the main protease (Mpro) enzyme of the virus .Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Applications

- Some derivatives of N-(phenylsulfonyl)acetamide, closely related to the queried compound, have been investigated for their antimalarial activities. These derivatives demonstrated significant in vitro antimalarial activity, characterized by IC50 values of <30µM. Moreover, these compounds have been examined for their potential as COVID-19 drugs through computational calculations and molecular docking studies, showing promising results due to their ability to bind to key proteins of the SARS-CoV-2 virus (Fahim & Ismael, 2021).

Cardiac Electrophysiology

- N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds structurally similar to the queried molecule, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds showed potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).

Cancer Research

- A related compound, GDC-0449 (vismodegib), has been studied for its metabolic pathway and excretion in rats and dogs. Vismodegib is a potent inhibitor of the Hedgehog signaling pathway, showing significant implications in cancer treatment, especially for its role in inhibiting tumor growth and metastasis. The study revealed extensive metabolism and the major routes of excretion, highlighting the compound's pharmacokinetic profile (Yue et al., 2011).

Material Science and Surface Coating

- Novel compounds based on pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds, when added to coatings, exhibited very good antimicrobial effects, suggesting their potential use in protective coatings and materials to prevent microbial growth (El‐Wahab et al., 2015).

Antimicrobial and Antioxidant Properties

- Derivatives of pyridine and fused pyridine have been synthesized and shown to possess antimicrobial and antioxidant activities. These compounds were evaluated for their potential in treating infections and oxidative stress-related conditions, indicating their broad spectrum of biological activity (Flefel et al., 2018).

Propiedades

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-10-9-16(24-25-17)13-3-2-4-15(11-13)23-18(26)12-5-7-14(8-6-12)19(20,21)22/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHVURQTIBMENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2812616.png)

![1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2812618.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2812619.png)

![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2812630.png)

![4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester](/img/structure/B2812638.png)

![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)